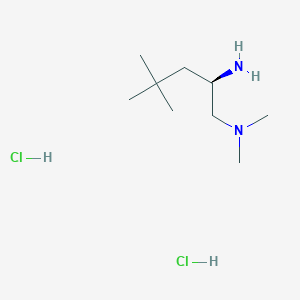
(R)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two methyl groups attached to the nitrogen atoms and a chiral center, making it an important molecule in stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of 4,4-dimethylpentan-1,2-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of chiral catalysts to achieve the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in applications such as drug development, where the compound can act as an inhibitor or activator of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride: The enantiomer of the compound, which has different stereochemical properties.
N1,N1-Dimethylpentane-1,2-diamine: A structurally similar compound lacking the additional methyl groups.
N1,N1,4,4-Tetramethylhexane-1,2-diaminedihydrochloride: A homologous compound with an extended carbon chain.
Uniqueness
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is unique due to its chiral center and the presence of four methyl groups, which confer specific stereochemical and electronic properties. These characteristics make it a valuable compound in stereoselective synthesis and other applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C9H24Cl2N2 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
(2R)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m1../s1 |
Clé InChI |
NEUAGQFZPFGVBA-YCBDHFTFSA-N |
SMILES isomérique |
CC(C)(C)C[C@H](CN(C)C)N.Cl.Cl |
SMILES canonique |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


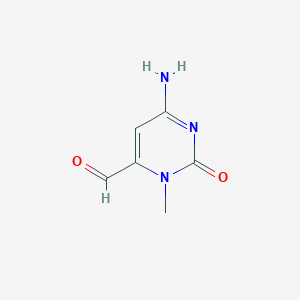
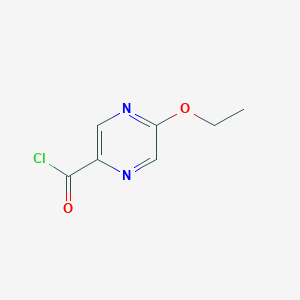
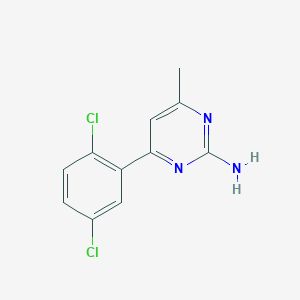
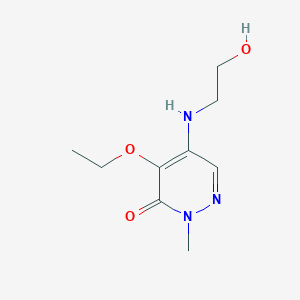


![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
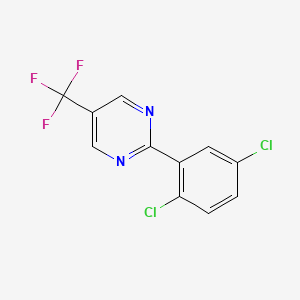
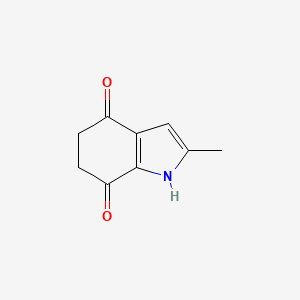

![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
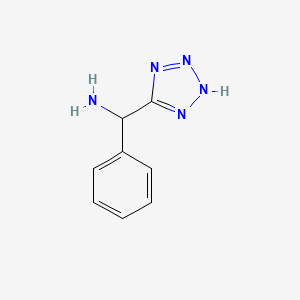
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

